Pioglitazone N-Oxide

Description

BenchChem offers high-quality Pioglitazone N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pioglitazone N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

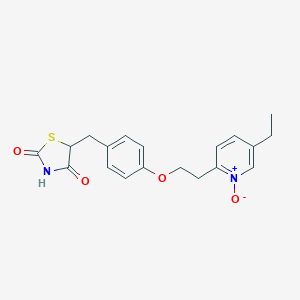

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKQAGFCVMHNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443587 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145350-09-0 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pioglitazone N-Oxide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Pioglitazone N-oxide, a significant metabolite of the therapeutic agent Pioglitazone. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its preparation for research purposes. Pioglitazone is a member of the thiazolidinedione class of drugs and exerts its effects by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of genes involved in glucose and lipid metabolism.[1] The N-oxide is a known metabolite and is essential for further pharmacological and metabolic studies.

Chemical and Physical Properties

Pioglitazone N-oxide is the N-oxidized derivative of Pioglitazone at the pyridine nitrogen. Key chemical identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 145350-09-0 |

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 372.44 g/mol |

| IUPAC Name | 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione |

| Appearance | Typically a solid |

| Purity (Commercial) | Often available with >95% or >97% purity as determined by HPLC.[2] |

Synthesis of Pioglitazone N-Oxide

The primary method for the synthesis of Pioglitazone N-oxide involves the direct oxidation of Pioglitazone. The pyridine nitrogen in the Pioglitazone molecule can be readily oxidized using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.

Reaction Scheme

The synthesis is a single-step oxidation reaction:

Caption: Synthetic pathway for Pioglitazone N-Oxide.

Experimental Protocol

The following protocol is based on established methods for the N-oxidation of pyridine derivatives using m-CPBA. A specific synthesis of Pioglitazone N-oxide has been reported with a high yield.[2]

Materials:

-

Pioglitazone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pioglitazone (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (Pioglitazone) is no longer observed.

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Pioglitazone N-oxide can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product. A reported synthesis indicates a yield of 96%.[2]

Safety Precautions:

-

m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of Pioglitazone N-oxide.

Caption: Experimental workflow for Pioglitazone N-Oxide synthesis.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Pioglitazone N-oxide. The following table summarizes typical analytical data that should be acquired.

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton NMR) | A downfield shift of the pyridine ring protons is expected compared to Pioglitazone due to the electron-withdrawing effect of the N-oxide group. The other signals corresponding to the thiazolidinedione, benzyl, and ethyl groups should be present with appropriate integrations and splitting patterns. |

| ¹³C NMR (Carbon NMR) | Shifts in the signals for the pyridine ring carbons are expected upon N-oxidation. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of Pioglitazone N-oxide (C₁₉H₂₀N₂O₄S) should be observed. For example, the calculated monoisotopic mass is approximately 372.1144 g/mol . Fragmentation patterns can provide further structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the purity typically exceeding 95% for research-grade material. The retention time will differ from that of the starting material, Pioglitazone. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-O stretch (typically around 1200-1300 cm⁻¹), C=O stretches of the thiazolidinedione ring (around 1680-1750 cm⁻¹), and other functional groups should be present. |

Signaling Pathways and Research Context

Pioglitazone is a well-established agonist of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. The N-oxidation of Pioglitazone is a metabolic transformation that occurs in vivo. The synthesis of Pioglitazone N-oxide is therefore critical for several research applications:

-

Metabolite Identification and Profiling: To serve as an analytical standard for the identification and quantification of this metabolite in biological samples from preclinical and clinical studies.

-

Pharmacological Activity: To investigate whether the N-oxide metabolite retains, has altered, or lacks the pharmacological activity of the parent drug. Studies have compared the biological activity of various Pioglitazone metabolites, and such research is crucial for understanding the overall therapeutic and toxicological profile of the parent drug.[2][3]

-

Drug-Drug Interaction Studies: To assess the potential of the metabolite to inhibit or induce drug-metabolizing enzymes.

The diagram below illustrates the general role of Pioglitazone and its metabolites in the context of PPAR-γ signaling.

Caption: Pioglitazone metabolism and PPAR-γ signaling.

This guide provides a foundational framework for the synthesis and study of Pioglitazone N-oxide. Researchers should consult the primary literature for more specific details and adapt the protocols as necessary for their specific laboratory conditions and research objectives.

References

"Pioglitazone N-Oxide chemical properties and structure"

An In-depth Analysis of its Chemical Properties, Structure, and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone, a member of the thiazolidinedione class of drugs, is an established therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action primarily involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to improved insulin sensitivity. The metabolism and degradation of pioglitazone are of significant interest in drug development and quality control, as these processes can lead to the formation of various related substances. One such substance is Pioglitazone N-Oxide, a metabolite and potential degradation product formed by the oxidation of the pyridine ring in the pioglitazone molecule. This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to Pioglitazone N-Oxide.

Chemical Properties and Structure

Pioglitazone N-Oxide is chemically designated as 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]. It is recognized as a metabolite of Pioglitazone[2]. The introduction of an oxygen atom to the pyridine nitrogen results in a molecule with distinct physicochemical properties compared to the parent drug.

Table 1: Physicochemical Properties of Pioglitazone N-Oxide

| Property | Value | Source |

| CAS Number | 145350-09-0 | [1][3] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | [1][3] |

| Molecular Weight | 372.44 g/mol | [1][3] |

| Appearance | White to Off-White Solid | Various supplier data |

| Melting Point | 158-160 °C | Various supplier data |

| Boiling Point (Predicted) | 666.3 ± 50.0 °C at 760 mmHg | Various supplier data |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | Various supplier data |

| pKa (Predicted) | 6.34 ± 0.50 | Various supplier data |

| Solubility | Slightly soluble in DMSO and Methanol | Various supplier data |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | Various supplier data |

Chemical Structure

The chemical structure of Pioglitazone N-Oxide is illustrated below. The key feature is the N-oxide functional group on the pyridine ring.

IUPAC Name: 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]

SMILES: CCc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)--INVALID-LINK--c1

Experimental Protocols

Formation of Pioglitazone N-Oxide via Oxidative Degradation

This protocol describes the generation of Pioglitazone N-Oxide from pioglitazone hydrochloride under oxidative stress conditions.

Materials:

-

Pioglitazone hydrochloride

-

30% (w/v) Hydrogen peroxide (H₂O₂) solution

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

High-performance liquid chromatography (HPLC) system

-

Preparative HPLC system

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Stress Degradation: Dissolve a known quantity of pioglitazone hydrochloride in a suitable solvent (e.g., methanol or water). Add an excess of 30% hydrogen peroxide. The reaction mixture can be stirred at room temperature or gently heated to accelerate degradation. Monitor the reaction progress by HPLC.

-

Neutralization: After significant formation of the N-oxide is observed, neutralize the reaction mixture. If the reaction was performed in an acidic medium, carefully add a base (e.g., NaOH solution). If in a neutral or basic medium, adjust the pH to near neutral.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to partition the organic compounds.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Isolation and Purification by Preparative HPLC

The crude product containing Pioglitazone N-Oxide can be purified using preparative HPLC.

Instrumentation and Conditions:

-

Column: A suitable C18 preparative column.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at an appropriate wavelength (e.g., 225 nm or 269 nm).

-

Flow Rate: Optimized for the preparative column dimensions.

Procedure:

-

Dissolve the crude material in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the Pioglitazone N-Oxide peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified Pioglitazone N-Oxide as a solid.

Characterization of Pioglitazone N-Oxide

The identity and purity of the isolated compound should be confirmed by spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for Pioglitazone N-Oxide (C₁₉H₂₀N₂O₄S) is m/z 373.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic and aliphatic protons. The protons on the pyridine ring adjacent to the N-oxide will be deshielded compared to pioglitazone.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 19 carbon atoms and their chemical environments. The carbons of the pyridine ring will also show shifts indicative of N-oxidation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as C=O (thiazolidinedione ring), N-O (N-oxide), C-O-C (ether), and aromatic C-H stretching.

Signaling Pathways and Biological Activity

The primary mechanism of action of the parent drug, pioglitazone, is through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism[3]. This activation leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

Currently, there is a lack of specific studies investigating the direct biological activity and involvement of Pioglitazone N-Oxide in cellular signaling pathways. It is primarily considered a metabolite of pioglitazone[2]. While some metabolites of pioglitazone have been shown to possess biological activity, the pharmacological profile of the N-oxide derivative has not been extensively characterized[2]. Therefore, it is unclear whether Pioglitazone N-Oxide contributes to the therapeutic effects or potential side effects of pioglitazone.

The formation of Pioglitazone N-Oxide is a result of the metabolic oxidation of the pyridine nitrogen of pioglitazone. This is a common metabolic pathway for compounds containing a pyridine moiety.

Experimental Workflows

The general workflow for the study of Pioglitazone N-Oxide involves its generation, isolation, and characterization.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of pioglitazone on nitric oxide synthase in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Metabolism of Pioglitazone: A Focus on N-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of pioglitazone, with a specific focus on the formation of its N-oxide metabolite. While the primary metabolic pathways of pioglitazone leading to hydroxylated and keto derivatives are well-documented, the enzymatic route to pioglitazone N-oxide is less characterized in publicly available scientific literature. This document summarizes the current understanding, presents relevant experimental approaches, and identifies areas where further research is needed.

Introduction to Pioglitazone Metabolism

Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Its metabolism is extensive and primarily occurs in the liver. The major metabolic pathways involve hydroxylation and subsequent oxidation, catalyzed predominantly by cytochrome P450 (CYP) enzymes.

Characterized Metabolic Pathways of Pioglitazone

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C8 and CYP3A4 as the principal enzymes responsible for the metabolism of pioglitazone.[1] The primary metabolites are various hydroxylated forms (M-II, M-III, M-IV, M-V) and a keto derivative (M-III is a secondary metabolite formed from M-IV).[2][3] These metabolites are pharmacologically active, contributing to the overall therapeutic effect of the drug.

Pioglitazone N-Oxide: An Overview

Pioglitazone N-oxide is a known metabolite of pioglitazone.[4] It has also been identified as an oxidative degradation product of the parent drug.[4] While analytical methods for its detection and characterization, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are established, the specific enzymatic machinery responsible for its formation in vitro remains to be definitively elucidated in the available literature.[4]

Potential Enzymatic Pathways for N-Oxidation

The formation of N-oxides from xenobiotics is typically catalyzed by two main enzyme superfamilies:

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms are capable of catalyzing N-oxidation reactions. Given that CYPs are heavily involved in the overall metabolism of pioglitazone, it is plausible that a CYP enzyme could be responsible for its N-oxidation.

-

Flavin-Containing Monooxygenases (FMOs): FMOs are another major class of enzymes that catalyze the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. N-oxidation is a characteristic reaction of FMOs.

Experimental Protocols for In Vitro Metabolism Studies

While specific protocols for pioglitazone N-oxide formation are not detailed in the literature, a general methodology for studying in vitro drug metabolism can be adapted.

General Protocol for In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and identify metabolites of a compound using human liver microsomes.

Materials:

-

Pioglitazone

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add pioglitazone (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sample collection should be determined based on the expected metabolic rate (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method like LC-MS/MS.

Data Presentation

Due to the lack of specific quantitative data for the in vitro formation of pioglitazone N-oxide in the reviewed literature, a data table for this specific metabolite cannot be provided. However, for the major metabolites, data is available.

Table 1: Enzymes Involved in the Formation of Major Pioglitazone Metabolites

| Metabolite | Primary Enzyme(s) Involved | Reference |

| M-IV (hydroxypioglitazone) | CYP2C8, CYP3A4 | [1] |

| M-III (ketopioglitazone) | CYP2C8 (oxidation of M-IV) | [3] |

Visualizations

General Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a drug candidate.

Caption: A generalized workflow for conducting in vitro drug metabolism studies.

Hypothetical N-Oxidation Pathway of Pioglitazone

This diagram illustrates the hypothetical enzymatic N-oxidation of pioglitazone. The specific enzyme(s) responsible for this transformation have not been definitively identified in the literature.

Caption: Hypothetical enzymatic conversion of pioglitazone to its N-oxide metabolite.

Conclusion and Future Directions

The in vitro metabolism of pioglitazone is a complex process involving multiple enzymes and pathways. While the formation of hydroxylated and keto metabolites by CYP2C8 and CYP3A4 is well-characterized, the specific enzymatic route leading to the formation of pioglitazone N-oxide remains an area for further investigation. Future studies should focus on utilizing recombinant human CYP and FMO enzymes to pinpoint the specific isoform(s) responsible for pioglitazone N-oxidation. Furthermore, detailed kinetic analysis would provide valuable insights into the efficiency of this metabolic pathway. A deeper understanding of all metabolic pathways of pioglitazone, including N-oxidation, is crucial for a complete picture of its disposition and potential for drug-drug interactions.

References

In-Depth Technical Guide: Pioglitazone N-Oxide (CAS Number 145350-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone N-Oxide (CAS: 145350-09-0) is a prominent metabolite and a known oxidative degradation impurity of Pioglitazone, a widely recognized oral antihyperglycemic agent of the thiazolidinedione (TZD) class used in the management of type 2 diabetes mellitus.[1] While the pharmacological and metabolic profiles of Pioglitazone are extensively documented, Pioglitazone N-Oxide is primarily of interest in the context of drug metabolism, stability studies, and impurity profiling. This technical guide provides a comprehensive overview of the available scientific data on Pioglitazone N-Oxide, including its physicochemical properties, analytical characterization, and the relevant biological context of its parent compound.

Physicochemical and Analytical Data

Quantitative data for Pioglitazone N-Oxide is crucial for its identification, quantification, and characterization in various matrices. The following tables summarize the key physicochemical and analytical information available.

Table 1: Physicochemical Properties of Pioglitazone N-Oxide

| Property | Value | Reference |

| CAS Number | 145350-09-0 | |

| Molecular Formula | C₁₉H₂₀N₂O₄S | |

| Molecular Weight | 372.44 g/mol | [2] |

| IUPAC Name | 5-({4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Appearance | White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Table 2: Analytical Data for Pioglitazone N-Oxide

| Parameter | Value/Method | Reference |

| Identification | 1H NMR, 13C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | [1] |

| Isolation Technique | Preparative Liquid Chromatography | [1] |

| Shipping Conditions | Ambient | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological testing of Pioglitazone N-Oxide are not extensively available in the public domain, as it is primarily studied as a metabolite or impurity. However, this section outlines the methodologies for the isolation and characterization of Pioglitazone N-Oxide as described in the literature, alongside relevant protocols for the parent compound, Pioglitazone.

Isolation and Characterization of Pioglitazone N-Oxide from Degradation Studies

Experimental Workflow for Isolation and Characterization

Caption: Workflow for isolating and characterizing Pioglitazone N-Oxide.

Methodology:

-

Stress Degradation: Pioglitazone hydrochloride is subjected to stress conditions, particularly oxidative stress, to induce the formation of degradation products, including Pioglitazone N-Oxide.[1]

-

Identification: The stressed sample is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. Pioglitazone N-Oxide is identified as a major oxidative degradation impurity.[1]

-

Isolation: The identified Pioglitazone N-Oxide is isolated from the mixture using preparative liquid chromatography.[1]

-

Characterization: The structure of the isolated impurity is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.[1]

Note: Specific parameters for the chromatographic and spectroscopic analyses are not detailed in the available literature.

Microbiological Transformation of Pioglitazone N-Oxide

A study has reported the N-deoxygenation and C-oxygenation of Pioglitazone N-Oxide in a single fermentation process using a microorganism, Streptomyces hygroscopicus.[4] This biotransformation leads to the formation of other Pioglitazone metabolites.[4]

Experimental Workflow for Microbiological Transformation

Caption: Microbiological transformation of Pioglitazone N-Oxide.

Biological Context and Signaling Pathways of Pioglitazone

Currently, there is a lack of specific studies on the biological activity of Pioglitazone N-Oxide. Therefore, understanding the signaling pathways of the parent drug, Pioglitazone, is essential for providing a relevant biological context. Pioglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[5][6][7]

PPARγ Signaling Pathway

Activation of PPARγ by Pioglitazone leads to the transcription of numerous genes involved in insulin signaling and adipogenesis.

PPARγ Signaling Pathway

Caption: Pioglitazone's activation of the PPARγ signaling pathway.

Upon entering the cell, Pioglitazone binds to and activates PPARγ. This activated receptor forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

Effects on Nitric Oxide Bioavailability

Pioglitazone has also been shown to influence nitric oxide (NO) bioavailability. Studies suggest that Pioglitazone can increase NO production and reduce nitrosative stress, which may contribute to its beneficial cardiovascular effects.[8][9]

Proposed Mechanism of Pioglitazone on NO Bioavailability

Caption: Pioglitazone's potential effects on nitric oxide bioavailability.

Pioglitazone, through PPARγ activation, may inhibit the expression of subunits of NADPH oxidase, such as gp91phox, a key source of reactive oxygen species (ROS).[8] By reducing ROS levels, Pioglitazone can prevent the uncoupling of endothelial nitric oxide synthase (eNOS), thereby increasing the bioavailability of NO and promoting improved vascular function.[8]

Conclusion

Pioglitazone N-Oxide (CAS 145350-09-0) is a well-characterized metabolite and degradation product of Pioglitazone. While comprehensive data on its synthesis and specific biological activities are limited in the current scientific literature, its identification and characterization are of significant importance for pharmaceutical quality control and drug metabolism studies. The provided information on its physicochemical properties, analytical methodologies for its isolation and characterization, and the biological context of its parent compound, Pioglitazone, serves as a valuable resource for researchers in the field of drug development and analysis. Further investigation into the potential pharmacological or toxicological profile of Pioglitazone N-Oxide is warranted to fully understand its biological significance.

References

- 1. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Microbiological N-deoxygenation and C-oxygenation of pioglitazone-N-oxide in a single fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 7. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of pioglitazone on nitric oxide bioavailability measured using a catheter-type nitric oxide sensor in angiotensin II-infusion rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of pioglitazone on nitric oxide synthase in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Pioglitazone N-Oxide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pioglitazone N-Oxide, a metabolite of the anti-diabetic drug Pioglitazone, in human plasma. The methodology utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pioglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1][2][3] It is extensively metabolized in the liver through hydroxylation and oxidation, leading to the formation of several metabolites, some of which are pharmacologically active.[2] Pioglitazone N-Oxide is a known oxidative metabolite and its quantification in biological matrices is crucial for a comprehensive understanding of the drug's disposition and potential contribution to its overall pharmacological and toxicological profile.[1] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4] This application note presents a detailed protocol for a validated LC-MS/MS method to accurately quantify Pioglitazone N-Oxide in human plasma.

Experimental

Materials and Reagents

-

Pioglitazone N-Oxide reference standard

-

Pioglitazone-d4 N-Oxide (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

Standard Solutions

Stock solutions of Pioglitazone N-Oxide and Pioglitazone-d4 N-Oxide (Internal Standard) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Pioglitazone-d4 N-Oxide).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pioglitazone N-Oxide | 373.1 | 150.1 | 35 |

| Pioglitazone-d4 N-Oxide (IS) | 377.1 | 154.1 | 35 |

Note: The MRM transitions for Pioglitazone N-Oxide are proposed based on the fragmentation of similar compounds and would require experimental confirmation.[5][6]

Results and Discussion

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[7]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Pioglitazone N-Oxide in human plasma. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, LQC, MQC, and HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | -2.3 | 9.8 | -1.5 |

| LQC | 3 | 6.2 | 1.7 | 7.5 | 2.1 |

| MQC | 100 | 4.5 | -0.8 | 5.9 | -0.5 |

| HQC | 800 | 3.1 | 3.2 | 4.2 | 2.8 |

Recovery

The extraction recovery of Pioglitazone N-Oxide was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 3 | 88.2 |

| MQC | 100 | 91.5 |

| HQC | 800 | 90.1 |

Matrix Effect

The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards. The CV of the matrix factor across different lots of plasma was less than 15%.

Stability

Pioglitazone N-Oxide was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours), long-term freezer (-80°C for 30 days), and three freeze-thaw cycles.

Visualizations

Caption: Metabolic conversion of Pioglitazone to Pioglitazone N-Oxide.

Caption: Workflow for Pioglitazone N-Oxide quantification.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Pioglitazone N-Oxide in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time allow for high-throughput analysis. The method was successfully validated and can be applied to pharmacokinetic and drug metabolism studies of Pioglitazone.

References

- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A review on analytical methods of pioglitazone drug [wisdomlib.org]

- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Standards for Pioglitazone N-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone N-Oxide is a significant metabolite and a potential degradation impurity of Pioglitazone, an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes.[1] As a critical quality attribute, the accurate identification and quantification of Pioglitazone N-Oxide are essential for ensuring the safety and efficacy of Pioglitazone drug products. These application notes provide detailed protocols for the analysis of Pioglitazone N-Oxide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Pioglitazone N-Oxide Analytical Standard

A summary of the key physicochemical properties of the Pioglitazone N-Oxide analytical standard is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |

| CAS Number | 145350-09-0 | [2] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | [2] |

| Molecular Weight | 372.44 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in methanol, acetonitrile, and DMSO | - |

| Storage | Store at 2-8°C in a dry, dark place | - |

Application Note 1: Quantification of Pioglitazone N-Oxide by RP-HPLC with UV Detection

This method is suitable for the quantification of Pioglitazone N-Oxide in bulk drug substances and pharmaceutical dosage forms as a related substance.

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

2. Chemicals and Reagents:

-

Pioglitazone N-Oxide reference standard

-

Pioglitazone reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (AR grade)

-

Phosphoric acid (AR grade)

-

Water (HPLC grade)

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% w/v Triethylamine in water, pH adjusted to 2.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile and Methanol (premixed) |

| Gradient Elution | As per method for related substances |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

4. Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (1:1 v/v).

-

Standard Stock Solution (Pioglitazone N-Oxide): Accurately weigh and dissolve an appropriate amount of Pioglitazone N-Oxide reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 10 µg/mL of Pioglitazone N-Oxide and 10 µg/mL of Pioglitazone in the diluent.

-

Sample Solution: Accurately weigh and dissolve the sample containing Pioglitazone in the diluent to obtain a final concentration of approximately 1 mg/mL of Pioglitazone.

5. System Suitability:

Inject the system suitability solution. The resolution between Pioglitazone and Pioglitazone N-Oxide peaks should be not less than 2.0. The tailing factor for the Pioglitazone N-Oxide peak should be not more than 2.0.

6. Analysis Procedure:

Inject the blank (diluent), standard solution, and sample solution into the chromatograph, and record the chromatograms. Calculate the amount of Pioglitazone N-Oxide in the sample using the external standard method.

Method Validation Summary (Illustrative Data)

| Parameter | Result |

| Linearity Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 0.015 µg/mL |

| LOQ | 0.05 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of Pioglitazone N-Oxide.

Application Note 2: Identification and Quantification of Pioglitazone N-Oxide by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the analysis of Pioglitazone N-Oxide in biological matrices and for forced degradation studies.

Experimental Protocol

1. Instrumentation:

-

Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).

2. Chemicals and Reagents:

-

Pioglitazone N-Oxide reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax Bonus RP18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water |

| Mobile Phase B | 0.05% Trifluoroacetic acid in acetonitrile |

| Gradient Elution | T/%B: 0/10, 12/62, 16/65, 17/10[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4. Mass Spectrometric Conditions:

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 4500 V[2] |

| Temperature | 500°C |

| Nebulizer Gas | 8.00 psi[2] |

| Curtain Gas | 8.00 psi[2] |

| Declustering Potential | 70 V[2] |

| Entrance Potential | 10 V[2] |

| Collision Gas | Nitrogen |

| MRM Transition | m/z 373.1 -> [Product Ion] (To be determined by infusion) |

5. Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (1:1 v/v).

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of Pioglitazone N-Oxide in methanol. Further dilute with the diluent to prepare working standards.

-

Sample Preparation (from Forced Degradation Study): Pioglitazone hydrochloride is subjected to oxidative stress (e.g., with H₂O₂).[1] The resulting solution is then diluted with the diluent for analysis.

Forced Degradation Pathway

Pioglitazone can undergo oxidation to form Pioglitazone N-Oxide, particularly at the pyridine nitrogen. This is a common degradation pathway observed under oxidative stress conditions.[1]

Caption: Formation of Pioglitazone N-Oxide via oxidative degradation.

Data Presentation: LC-MS/MS Method Validation (Illustrative)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LOD | 0.03 ng/mL |

| LOQ | 0.1 ng/mL |

| Matrix Effect | Monitored and compensated using an internal standard |

| Recovery | 85 - 115% |

Conclusion

The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the analysis of Pioglitazone N-Oxide. The HPLC method is well-suited for routine quality control testing, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices and for definitive identification in degradation studies. Proper validation of these methods in accordance with ICH guidelines is crucial before implementation.

References

Application Note: Quantification of Pioglitazone N-Oxide in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pioglitazone N-Oxide in human plasma. Pioglitazone, an oral antidiabetic agent of the thiazolidolidinedione class, is primarily metabolized by the cytochrome P450 system, leading to the formation of several metabolites. Pioglitazone N-Oxide has been identified as a notable oxidative degradation product.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presented in a clear, tabular format for easy interpretation.

Introduction

Pioglitazone is a widely prescribed medication for the management of type 2 diabetes mellitus.[2] It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism.[2] The biotransformation of pioglitazone is extensive, primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[3][4] This metabolism results in the formation of various metabolites, including active hydroxy and keto derivatives.

Pioglitazone N-Oxide is an oxidative metabolite of pioglitazone. While the primary metabolic pathways involve hydroxylation and oxidation of the parent drug, the formation of N-oxide derivatives is a recognized metabolic route for many xenobiotics containing a pyridine ring. Understanding the plasma concentrations of Pioglitazone N-Oxide is essential for a complete understanding of the drug's disposition and potential metabolic pathways. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Pioglitazone N-Oxide in human plasma.

Metabolic Pathway of Pioglitazone

Pioglitazone undergoes extensive metabolism in the liver, primarily through oxidation and hydroxylation reactions catalyzed by CYP2C8 and CYP3A4 enzymes.[3][4] This leads to the formation of several metabolites, including the pharmacologically active M-III (keto-derivative) and M-IV (hydroxy-derivative).[5] The formation of Pioglitazone N-Oxide occurs through the oxidation of the pyridine nitrogen atom.

Figure 1: Simplified metabolic pathway of Pioglitazone.

Experimental Protocols

Materials and Reagents

-

Pioglitazone N-Oxide reference standard (CAS No: 145350-09-0)[6][7]

-

Pioglitazone-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the internal standard working solution (Pioglitazone-d4, 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: Agilent 1290 Infinity II LC System or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pioglitazone N-Oxide | 373.1 | 134.1 | 35 |

| Pioglitazone-d4 (IS) | 361.2 | 138.1 | 35 |

Note: The MRM transition for Pioglitazone N-Oxide is proposed based on its molecular weight (372.4 g/mol )[6][7] and the characteristic fragmentation of the pioglitazone structure, which is known to produce a stable fragment at m/z 134.[5]

Data Presentation

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean ± SD | %CV | ||

| LLOQ | 0.1 | 0.11 ± 0.01 | 9.1 |

| Low | 0.3 | 0.29 ± 0.03 | 10.3 |

| Mid | 30 | 28.9 ± 2.1 | 7.3 |

| High | 80 | 84.1 ± 5.9 | 7.0 |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for the quantification of Pioglitazone N-Oxide in plasma.

Figure 2: Experimental workflow for plasma sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Pioglitazone N-Oxide in human plasma. The simple protein precipitation method for sample preparation allows for high-throughput analysis, which is essential in clinical and preclinical studies. This method can be readily implemented in drug metabolism and pharmacokinetic laboratories to further elucidate the metabolic profile of pioglitazone.

References

- 1. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. scbt.com [scbt.com]

Application Note: Detection and Quantification of Pioglitazone and its Metabolites in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class, used for the treatment of type 2 diabetes mellitus.[1] It enhances insulin sensitivity in target tissues like muscle, adipose tissue, and the liver by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ).[2][3] Following administration, pioglitazone is extensively metabolized in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2C8 and, to a lesser extent, CYP3A4.[1][2][4] This metabolism results in several metabolites, including the pharmacologically active M-III (keto-derivative) and M-IV (hydroxy-derivative).[1][2] Monitoring the urinary excretion of pioglitazone and its metabolites is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient compliance. Approximately 15% to 30% of a pioglitazone dose is recovered in the urine, primarily as metabolites and their conjugates.[5] This document provides a detailed protocol for the simultaneous detection and quantification of pioglitazone, M-III, and M-IV in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7]

Metabolic Pathway of Pioglitazone

Pioglitazone undergoes extensive hepatic biotransformation to form both active and inactive metabolites. The primary pathway involves hydroxylation of the ethyl side chain, catalyzed mainly by CYP2C8, to form the active M-IV metabolite.[2][8] This is followed by oxidation to form the second major active metabolite, M-III.[2][8] These metabolites, along with the parent drug, are the principal forms found in circulation and are subsequently excreted, in part, through urine.[2][5]

References

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Assays for Studying Pioglitazone N-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone, a member of the thiazolidinedione class of drugs, is a well-established agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), primarily used in the management of type 2 diabetes. Its mechanism of action involves the regulation of genes associated with glucose and lipid metabolism. The metabolism of pioglitazone is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to the formation of several metabolites. Among these is Pioglitazone N-Oxide, a known metabolite available as a research standard.

These application notes provide a comprehensive overview of relevant in vitro assays to characterize the biological activity and metabolic profile of Pioglitazone N-Oxide. While specific experimental data for Pioglitazone N-Oxide is limited in publicly available literature, the following protocols, originally established for pioglitazone, can be readily adapted to investigate the pharmacodynamics and potential effects of this metabolite.

Data Presentation: In Vitro Efficacy of Pioglitazone

Table 1: Anti-proliferative Activity of Pioglitazone in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) after 72h |

| H1299 | ~5-10 |

| H460 | ~5-10 |

Data adapted from studies on the anti-tumor effects of pioglitazone.[1]

Table 2: PPARγ Activation by Pioglitazone

| Receptor Subtype | EC50 (µM) |

| Human PPARγ | 0.93 |

| Mouse PPARγ | 0.99 |

EC50 values represent the concentration of pioglitazone required to achieve 50% of the maximal receptor activation.[2]

Key In Vitro Assays & Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or other relevant cell types) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Pioglitazone N-Oxide in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

In Vitro Metabolism in Human Liver Microsomes or Hepatocytes

This assay is crucial for determining the metabolic stability of Pioglitazone N-Oxide and identifying any further metabolites.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.2-0.5 mg/mL) or suspended hepatocytes (0.5-1 x 10^6 cells/mL), and a NADPH-generating system (for microsomes) in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Pioglitazone N-Oxide (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (Pioglitazone N-Oxide) and the appearance of any new metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Pioglitazone N-Oxide.

PPARγ Activation Assay

This assay determines the ability of Pioglitazone N-Oxide to activate the PPARγ receptor, which is the primary mechanism of action for pioglitazone.

Protocol:

-

Cell Transfection (for reporter gene assays): Co-transfect a suitable cell line (e.g., HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of Pioglitazone N-Oxide. Include a known PPARγ agonist (e.g., pioglitazone or rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer) according to the manufacturer's instructions.

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration). Plot the dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Alternatively, cell-free ligand-binding assays or transcription factor activity ELISAs can be used.

Nitric Oxide (NO) Scavenging Activity Assay

This assay assesses the potential antioxidant activity of Pioglitazone N-Oxide by measuring its ability to scavenge nitric oxide radicals in a cell-free system.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, mix various concentrations of Pioglitazone N-Oxide with a sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes) to allow for the generation of nitric oxide from sodium nitroprusside.

-

Griess Reagent Addition: After incubation, add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Color Development: Allow the color to develop for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of nitric oxide scavenging activity compared to a control without the test compound. A known antioxidant like ascorbic acid can be used as a positive control.

Visualizations

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Simplified signaling pathway of Pioglitazone via PPARγ activation.[3][4][5][6][7][8][9][10][11][12][13][14][15]

References

- 1. Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pioglitazone modulates the proliferation and apoptosis of vascular smooth muscle cells via peroxisome proliferators-activated receptor-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pioglitazone-induced AMPK-Glutaminase-1 prevents high glucose-induced pancreatic β-cell dysfunction by glutathione antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]

- 13. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pioglitazone inhibition of lipopolysaccharide-induced nitric oxide synthase is associated with altered activity of p38 MAP kinase and PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pioglitazone N-Oxide for Metabolic Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class, primarily used for the treatment of type 2 diabetes. It is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The metabolic fate of pioglitazone is a key determinant of its efficacy and safety profile. Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several active metabolites.

One of the potential metabolites is Pioglitazone N-Oxide, formed by the oxidation of the pyridine nitrogen atom. Understanding the metabolic stability of such metabolites is critical in drug development to assess their potential for accumulation, contribution to the overall pharmacological effect, and potential for drug-drug interactions. These application notes provide a summary of available data on the metabolic stability of pioglitazone and outline detailed protocols for the in vitro assessment of the metabolic stability of Pioglitazone N-Oxide.

Data Presentation: Metabolic Stability of Pioglitazone

| Compound | In Vitro System | Parameter | Value | Reference |

| Pioglitazone | Human Liver Microsomes | Predicted Intrinsic Clearance (CLint) | 15.9 mL/min/kg | [1] |

Qualitative Discussion on Pioglitazone N-Oxide Metabolic Stability:

N-oxidation is a common metabolic pathway for compounds containing a pyridine ring. The resulting N-oxides can exhibit a range of metabolic stabilities. In some cases, N-oxides are stable metabolites that are readily excreted. In other instances, they can be further metabolized or may undergo reduction back to the parent amine. The metabolic stability of Pioglitazone N-Oxide will likely depend on its affinity for various drug-metabolizing enzymes, including cytochrome P450s and flavin-containing monooxygenases (FMOs). Without experimental data, it is hypothesized that Pioglitazone N-Oxide may exhibit altered metabolic stability compared to the parent compound. It may be a substrate for different enzymes or have different kinetics of metabolism. Therefore, direct in vitro evaluation is essential to characterize its metabolic fate.

Experimental Protocols

In Vitro Metabolic Stability of Pioglitazone N-Oxide in Human Liver Microsomes (HLM)

This protocol describes a general procedure to determine the metabolic stability of Pioglitazone N-Oxide in human liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

-

Pioglitazone N-Oxide

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) solution (e.g., a structurally similar, stable compound not found in the matrix)

-

96-well plates

-

Incubator with shaking capabilities (37°C)

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Pioglitazone N-Oxide (e.g., 10 mM in DMSO).

-

Prepare a working solution of Pioglitazone N-Oxide by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in ACN or MeOH (e.g., 100 ng/mL).

-

-

Incubation:

-

In a 96-well plate, add the following to each well for the test compound:

-

Potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

-

Pioglitazone N-Oxide working solution (final concentration e.g., 1 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding 2-3 volumes of cold ACN or MeOH containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing:

-

After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Pioglitazone N-Oxide remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

LC-MS/MS Method for the Quantification of Pioglitazone N-Oxide

This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for the quantification of Pioglitazone N-Oxide in in vitro metabolism samples. Method optimization will be required.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example - to be optimized):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion will be the [M+H]+ of Pioglitazone N-Oxide (C19H20N2O4S, MW: 372.44). The exact m/z to monitor would be approximately 373.1.

-

Product ions would need to be determined by infusing a standard solution of Pioglitazone N-Oxide and performing a product ion scan.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum sensitivity for the specific MRM transitions.

Method Validation:

The developed LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.

Visualizations

Caption: Experimental workflow for in vitro metabolic stability assay.

Caption: Pioglitazone's PPARγ signaling pathway.

References

Application Note: Solid-Phase Extraction of Pioglitazone N-Oxide from Human Plasma

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Pioglitazone N-Oxide, a significant metabolite of the anti-diabetic drug Pioglitazone, from human plasma samples. The described method utilizes a C18 SPE cartridge and is suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol provides researchers, scientists, and drug development professionals with a reproducible methodology for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pioglitazone is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. The analysis of its metabolites, including Pioglitazone N-Oxide, in biological matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential drug-drug interactions. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis, offering advantages over traditional liquid-liquid extraction methods, such as higher recovery, reduced solvent consumption, and ease of automation.[1][2] This protocol provides a detailed procedure for the extraction of Pioglitazone N-Oxide from human plasma using C18-based SPE cartridges.

Experimental

Materials and Reagents

-

Pioglitazone N-Oxide reference standard

-

Human plasma (blank)

-

C18 SPE Cartridges (e.g., 100 mg, 1 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (analytical grade)

-

Internal Standard (IS) solution (e.g., a structurally similar compound)

Instrumentation

-

SPE Vacuum Manifold

-

Centrifuge

-

Vortex Mixer

-

Analytical Balance

-

HPLC system with UV detector

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Centrifuge the plasma at 4000 rpm for 10 minutes to precipitate any particulate matter.

-

Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

-

Spike with an appropriate concentration of the internal standard solution.

-

Vortex for 30 seconds.

Solid-Phase Extraction Protocol

A detailed step-by-step protocol for the solid-phase extraction of Pioglitazone N-Oxide is provided below.

| Step | Procedure | Details |